Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis, which allows for efficient and high-yield production. The use of microwave irradiation accelerates the reaction process and improves the overall yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzothiophenes.
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Reduced derivatives of the carboxylate group.
Scientific Research Applications
Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can disrupt cellular processes such as cell division and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate: Similar structure but with a different bromine position.
3-amino-1-benzothiophene-2-carbonitriles: Differ in the functional group attached to the benzothiophene ring.
Uniqueness
Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVAJYBABNNPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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